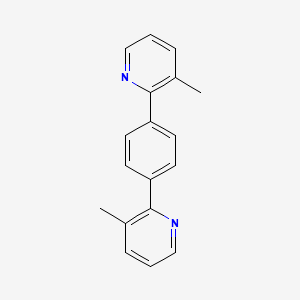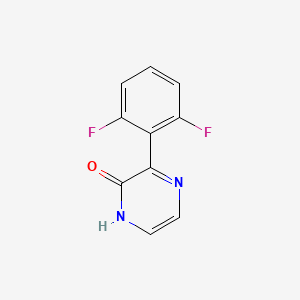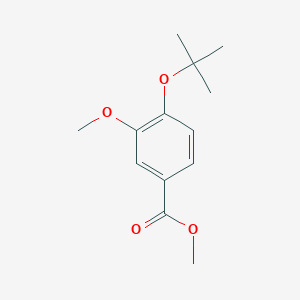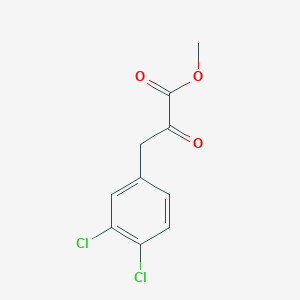
1,4-Bis(3-methyl-2-pyridyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32662040” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32662040” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of “MFCD32662040” is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32662040” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, specific functional groups in “MFCD32662040” are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions
The reactions involving “MFCD32662040” typically use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of “MFCD32662040” include various derivatives with modified functional groups. These products have distinct properties and can be used in different applications depending on their chemical structure.
Aplicaciones Científicas De Investigación
“MFCD32662040” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: “MFCD32662040” is explored for its therapeutic potential in treating specific diseases and conditions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of “MFCD32662040” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic and industrial applications.
Propiedades
Fórmula molecular |
C18H16N2 |
|---|---|
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3-methyl-2-[4-(3-methylpyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C18H16N2/c1-13-5-3-11-19-17(13)15-7-9-16(10-8-15)18-14(2)6-4-12-20-18/h3-12H,1-2H3 |
Clave InChI |
SYGUGGBBXYVHKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C2=CC=C(C=C2)C3=C(C=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)








